1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a brominated aromatic ring, a pyrrolidinone moiety, and a urea linkage
Preparation Methods
The synthesis of 1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: The starting material, 2-methylphenyl, is brominated to introduce the bromine atom at the para position.
Formation of Pyrrolidinone: The brominated intermediate undergoes a cyclization reaction to form the pyrrolidinone ring.
Urea Formation: The final step involves the reaction of the pyrrolidinone intermediate with an isocyanate derivative to form the urea linkage.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The brominated aromatic ring and the urea linkage may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other urea derivatives and brominated aromatic compounds. Similar compounds include:
1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: Differing by the substitution on the pyrrolidinone ring.
1-(4-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea: Differing by the halogen atom on the aromatic ring.
1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiourea: Differing by the presence of a thiourea linkage instead of a urea linkage.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-12-3-6-16(7-4-12)23-11-15(10-18(23)24)21-19(25)22-17-8-5-14(20)9-13(17)2/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPGFEWMCJJUHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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